2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Descripción

BenchChem offers high-quality 2',3',5'-Tri-O-acetyl-2-fluoroadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-acetyl-2-fluoroadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

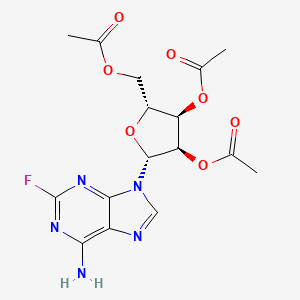

IUPAC Name |

[3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDICZLRLPNWOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935858 |

Source

|

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15811-32-2 |

Source

|

| Record name | NSC108853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2',3',5'-Tri-O-acetyl-2-fluoroadenosine molecular weight and structural formula

An In-Depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Introduction

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a synthetic adenosine analog that holds considerable interest for researchers in medicinal chemistry and drug development. As a protected nucleoside, it serves as a more cell-permeable prodrug form of the biologically active 2-fluoroadenosine. The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar fundamentally alters the molecule's electronic properties and metabolic stability, while the acetyl groups enhance its lipophilicity.[1] This guide provides a comprehensive technical overview of its molecular characteristics, a representative synthesis and characterization workflow, and its applications, grounded in established scientific principles. The compound is noted for its potential anti-inflammatory and anti-tumor capabilities, making it a valuable tool for scientific investigation.[]

Physicochemical Properties and Structural Elucidation

The identity and purity of a compound are paramount in research. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine is characterized by a specific set of physical and chemical properties that define its structure and behavior.

Core Data Summary

A compilation of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈FN₅O₇ | [][3][4] |

| Molecular Weight | 411.34 g/mol | [][3][4][5] |

| CAS Number | 15811-32-2 | [][3][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 194-197°C | [] |

| Predicted Boiling Point | 635.4 ± 65.0 °C | [] |

| Predicted Density | 1.68 ± 0.1 g/cm³ | [] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][7] |

Structural Formula and Key Features

The structure of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a multi-component assembly, each with a specific function.

-

Adenine Base: The core purine nucleobase that allows it to mimic natural adenosine.

-

Ribose Sugar: A five-carbon sugar linking the adenine base to the functional groups.

-

2'-Fluoro Group: The substitution of a hydroxyl group with fluorine at the 2' position is a critical modification. This substitution enhances the metabolic stability of the glycosidic bond and can introduce unique hydrogen bonding interactions within biological targets.[1]

-

2',3',5'-Tri-O-acetyl Groups: These three acetyl groups are attached to the hydroxyls of the ribose sugar. They serve as protecting groups during synthesis and, more importantly, increase the molecule's lipophilicity. This enhanced lipid solubility facilitates easier passage across cell membranes. Once inside the cell, endogenous esterase enzymes cleave these acetyl groups to release the active, more polar 2-fluoroadenosine.

Chemical Identifiers:

-

SMILES: CC(=O)OC[C@H]1O=O)[C@@H]1OC(C)=O)N1C=NC2=C1N=C(F)N=C2N[7]

-

InChI Key: LDICZLRLPNWOIS-SDBHATRESA-N[]

Synthesis and Characterization Workflow

The synthesis of fluorinated nucleosides is a cornerstone of medicinal chemistry.[1] The following sections describe a representative workflow for the synthesis, purification, and analytical validation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, explaining the rationale behind each stage.

Synthesis and Purification

A convergent synthesis approach is commonly employed for 2'-fluoro nucleosides, where a modified sugar is coupled with a nucleobase.[1] The acetylation step is typically performed last to protect the hydroxyl groups.

Experimental Protocol: Representative Synthesis

-

Step 1: Selective Fluorination of a Precursor.

-

Action: Start with a suitably protected adenosine derivative where the 2'-hydroxyl group is available for substitution. Treat the precursor with a fluorinating agent (e.g., DAST or Deoxo-Fluor).

-

Causality: This step is the most critical for introducing the fluorine atom. The choice of fluorinating agent and reaction conditions is crucial to ensure stereoselectivity for the desired β-anomer, which mimics the natural nucleoside configuration.[1]

-

-

Step 2: Acetylation of Ribose Hydroxyls.

-

Action: Dissolve the 2-fluoroadenosine product from the previous step in a suitable solvent like pyridine. Add acetic anhydride in excess and stir the reaction at room temperature.

-

Causality: Acetic anhydride is the acetylating agent. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion. This step protects all free hydroxyls (at the 2', 3', and 5' positions) and enhances lipophilicity.

-

-

Step 3: Reaction Monitoring.

-

Action: Monitor the progress of the acetylation reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane).[6]

-

Causality: TLC provides a rapid and cost-effective way to determine if the starting material has been consumed and a new, less polar product has been formed (indicated by a higher Rf value). This prevents premature or unnecessarily long reaction times.

-

-

Step 4: Workup and Extraction.

-

Action: Once the reaction is complete, quench the reaction by slowly adding water or ice to hydrolyze excess acetic anhydride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove pyridine, a weak base (e.g., sodium bicarbonate solution) to remove acetic acid, and brine.

-

Causality: This is a standard liquid-liquid extraction protocol designed to remove reactants, byproducts, and catalysts from the desired product, resulting in a cleaner crude material for purification.

-

-

Step 5: Purification.

-

Action: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[6]

-

Causality: Column chromatography separates the target compound from any remaining impurities based on differential polarity. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield the final product.

-

Visualization of the Workflow

The logical flow from starting materials to a fully characterized final product is a self-validating system. Each step confirms the success of the previous one.

Caption: Synthesis and Quality Control Workflow.

Analytical Characterization Protocols

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

Purity Assessment by HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. It is the gold standard for determining the purity of small molecules.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Detection: UV detection at 260 nm, the approximate λₘₐₓ for the adenine chromophore.

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for research applications.[6]

-

Identity Confirmation by Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is commonly used for nucleosides.[6][8]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Analysis: The instrument is scanned for the protonated molecular ion [M+H]⁺. For 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (MW 411.34), the expected primary ion would be observed at an m/z of approximately 412.35. This confirms that the compound has the correct molecular mass.

-

Structural Elucidation by NMR Spectroscopy

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei.

-

Methodology:

-

¹H NMR: This technique is used to identify the number and types of hydrogen atoms. Specific chemical shifts and coupling patterns would confirm the presence of the acetyl methyl protons, the ribose protons, and the protons on the adenine ring.[8]

-

¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the correct number and type of carbon atoms in the acetyl, ribose, and adenine moieties.[8]

-

¹⁹F NMR: This is a particularly powerful and unambiguous technique for this molecule.[9] Since fluorine is not naturally abundant in most biological molecules, a ¹⁹F NMR spectrum provides a very clean signal. A single peak in the ¹⁹F spectrum definitively confirms the presence and electronic environment of the single fluorine atom at the 2' position, serving as a crucial validation of the synthesis.[9]

-

Research Applications and Biological Rationale

The unique structure of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine underpins its use in biomedical research.

-

Prodrug Strategy: The acetyl groups mask the polar hydroxyls of the parent nucleoside, 2-fluoroadenosine. This modification increases its ability to cross lipid-rich cell membranes. Once inside the cell, esterase enzymes hydrolyze the acetyl groups, releasing the active drug where it is needed. This is a common and effective strategy in drug design.

-

Metabolic Stability: The 2'-fluoro substitution significantly increases the stability of the glycosidic bond connecting the ribose to the adenine base, making it more resistant to enzymatic degradation by phosphorylases.[1] This can lead to a longer biological half-life and more sustained activity compared to its non-fluorinated counterpart.

-

Mechanism of Action: As an adenosine analog, its biological effects are likely mediated through pathways involving adenosine receptors or by intracellular conversion into fraudulent nucleotides. For instance, the parent compound, 2-fluoroadenosine, is known to be metabolized into 2-fluoro-ATP within lymphocytes.[10] This "fraudulent" nucleotide can interfere with ATP-dependent cellular processes, leading to effects like the inhibition of lymphocyte-mediated cytolysis.[10] This mechanism underlies its potential as an anti-inflammatory or anti-cancer agent.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 2',3',5'-Tri-O-acetyl-2-fluoroadenosine. Retrieved from [Link]

- Poonian, M. S., & Perri, A. S. (1982). Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine.

- Patel, A., et al. (2022). Synthesis And Characterisation Of Novel Derivative Of 2-fluoro Adenosine.

-

PubChem. (n.d.). 2',3',5'-tri-O-acetyladenosine. Retrieved from [Link]

- Rajabalee, F. J. (1971). A convenient synthesis of 2',3',5'-tri-O-acetyladenosine and -uridine.

- Guo, J., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(6), e0128220.

- Singh, V., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.

- Ye, M., et al. (2016). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N 6 -(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 21(1), 27.

- Sun, Y., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life Sciences, 90(1-2), 1-7.

- Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776-11777.

-

NextSDS. (n.d.). 2',3',5'-TRI-O-ACETYL-8-FLUORO ADENOSINE. Retrieved from [Link]

-

NextSDS. (n.d.). 2',3',5'-Tri-O-acetyl-D-adenosine — Chemical Substance Information. Retrieved from [Link]

- Zimmerman, T. P., et al. (1976). 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Journal of Biological Chemistry, 251(21), 6757-6766.

-

ResearchGate. (n.d.). NMR studies of the conformations of 2,3,4-tri-O-acetyl-xylopyranosyl.... Retrieved from [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. 15811-32-2|2',3',5'-Tri-O-acetyl-2-fluoroadenosine|BLD Pharm [bldpharm.com]

- 8. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Fluorinated Nucleoside Analogs in Preclinical Models

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist in preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the unique analytical and physiological challenges posed by fluorinated nucleoside analogs (NAs). Fluorine substitution—such as the 2',2'-difluoro modification in gemcitabine or the 2'-fluoro-2'-C-methyl modification in sofosbuvir—fundamentally alters the stereo-electronic properties of the ribose ring[1]. This bioisosteric replacement locks the sugar conformation, enhances lipophilicity, and provides steric shielding against certain nucleases[2]. However, it also introduces complex, species-specific metabolic pathways that require rigorously designed, self-validating preclinical workflows to accurately model human pharmacokinetics (PK).

This whitepaper dissects the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of key fluorinated NAs, explains the causality behind observed species differences, and establishes a gold-standard bioanalytical protocol for their quantification.

Cross-Species Pharmacokinetic Profiles

When transitioning a fluorinated NA from in vitro screening to in vivo models, researchers must account for profound species-specific variations in metabolic enzyme expression.

For example, sofosbuvir is a phosphoramidate prodrug designed to deliver an active triphosphate (GS-331007-TP) to the liver. In rodent models (mice and rats), exceptionally high plasma esterase activity leads to rapid systemic hydrolysis of the prodrug before it even reaches hepatic tissue[3]. Consequently, intact sofosbuvir is often undetectable in rodent plasma, forcing researchers to measure exposure via its major circulating inactive metabolite, GS-331007. To accurately model human liver loading, researchers must utilize dogs or humanized PXB chimeric mouse models, which more closely mirror human hepatic uptake and intracellular activation kinetics[4].

Similarly, gemcitabine's half-life is dictated by cytidine deaminase (CDA) activity, which converts the parent drug into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)[5]. The disparity in half-life between mice and dogs is a direct result of differential CDA expression.

Quantitative Preclinical PK Data Summary

The following table summarizes critical PK parameters for representative fluorinated NAs across standard preclinical species.

| Compound / Analyte | Species | Route & Dose | Key PK Parameter | Value |

| Gemcitabine (dFdC) | Mouse (CD-1) | PO (Single Dose) | Terminal Half-life ( t1/2 ) | 1.2 – 1.4 h[6] |

| Gemcitabine (dFdC) | Dog (Beagle) | PO (Single Dose) | Terminal Half-life ( t1/2 ) | 7.0 – 8.0 h[6] |

| Sofosbuvir (as GS-331007) | Rat | PO (500 mg/kg/day) | Area Under Curve ( AUClast ) | ~66 µg·h/mL[7] |

| Sofosbuvir (as GS-331007) | Dog | PO (500 mg/kg/day) | Area Under Curve ( AUClast ) | 209 – 278 µg·h/mL[7] |

| Gemcitabine-Ibandronate | Mouse | IP | Terminal Half-life ( t1/2 ) | 8 min[8] |

| Gemcitabine-Ibandronate | Dog | IV | Terminal Half-life ( t1/2 ) | < 1 min[8] |

Intracellular Activation and Metabolic Fate

The efficacy of fluorinated NAs relies entirely on their intracellular conversion into active triphosphates. This is a highly regulated, kinase-dependent process that competes directly with catabolic deamination.

Once gemcitabine enters the cell via human equilibrative/concentrative nucleoside transporters (hENT1/hCNT1), it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate, and subsequently to its di- and triphosphate forms. The triphosphate (dFdCTP) is incorporated into DNA, leading to chain termination and apoptosis. However, intracellular and systemic CDA constantly competes with this pathway, siphoning the parent drug into the inactive dFdU pool[6].

Intracellular activation and metabolic pathways of the fluorinated nucleoside analog Gemcitabine.

Methodology: Self-Validating LC-MS/MS Bioanalytical Protocol

When designing a bioanalytical workflow for fluorinated NAs, the most critical failure point is ex vivo degradation. If blood is drawn from a dosed animal and merely placed on ice, endogenous CDA will continue to rapidly convert the parent drug to its inactive metabolite, artificially suppressing the measured Cmax and AUC.

To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating system : the immediate chemical inhibition of catabolic enzymes at the point of collection, paired with stable-isotope internal standards to continuously monitor extraction recovery and matrix effects[8].

Step-by-Step Preclinical Protocol

-

Animal Dosing & Stabilization (Crucial Step): Administer the fluorinated NA (e.g., 100 mg/kg IV or PO). Collect blood via cardiac puncture or jugular vein catheter directly into pre-chilled tubes containing Heparin and Tetrahydrouridine (THU) [5]. Causality: THU is a potent transition-state analog inhibitor of CDA. Its immediate presence halts ex vivo deamination, preserving the true in vivo concentration of the parent drug.

-

Plasma Separation: Centrifuge the stabilized blood at 3000 × g for 10 minutes at 4°C. Aliquot the plasma and store at -70°C until analysis.

-

Protein Precipitation & Isotope Spiking: Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of cold acetonitrile containing a stable-isotope labeled internal standard (e.g., 13C−15N -Gemcitabine). Causality: Acetonitrile effectively crashes plasma proteins. The matched heavy-isotope standard perfectly co-elutes with the analyte during chromatography, self-validating the recovery process and mathematically correcting for any ion suppression caused by the biological matrix[8].

-

Chromatographic Separation (HILIC): Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex Asahipak NH2-50) rather than a standard C18 reverse-phase column[5]. Causality: Fluorinated NAs and their metabolites are highly polar. Standard C18 columns often fail to retain them, causing them to elute in the solvent front where matrix suppression is highest. HILIC provides superior retention, separation, and peak shape for polar nucleosides.

-

Tandem Mass Spectrometry (LC-MS/MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the fluorinated parent drug, its metabolites, and the internal standard.

Self-validating preclinical LC-MS/MS pharmacokinetic workflow for fluorinated nucleosides.

Conclusion

Developing fluorinated nucleoside analogs requires a deep understanding of species-specific enzymology. The strategic addition of fluorine enhances the drug's pharmacological profile but complicates its bioanalysis due to rapid metabolic turnover by enzymes like CDA and esterases. By employing chemically stabilized sampling techniques and HILIC-based LC-MS/MS methodologies, drug development professionals can generate robust, reproducible, and translatable pharmacokinetic data.

References

-

Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure National Institutes of Health (NIH)[Link]

-

FDA Clinical Review: Sofosbuvir (NDA 204671) U.S. Food and Drug Administration (FDA)[Link]

-

WHO-PQ Recommended Summary of Product Characteristics: Sofosbuvir World Health Organization (WHO)[Link]

-

Species differences in liver accumulation and metabolism of nucleotide prodrug sofosbuvir National Institutes of Health (NIH)[Link]

-

Modulation of Gemcitabine (2′,2′-Difluoro-2′-Deoxycytidine) Pharmacokinetics, Metabolism, and Bioavailability in Mice by 3,4,5,6-Tetrahydrouridine American Association for Cancer Research (AACR Journals)[Link]

-

Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies ResearchGate[Link]

-

Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs MDPI[Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects National Institutes of Health (NIH)[Link]

Sources

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extranet.who.int [extranet.who.int]

- 4. Species differences in liver accumulation and metabolism of nucleotide prodrug sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. mdpi.com [mdpi.com]

Biosynthetic pathways for 2-fluoroadenosine triacetate compounds

Title: Biosynthetic and Chemoenzymatic Pathways for 2-Fluoroadenosine Triacetate and Its Derivatives: A Technical Whitepaper

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of fluorinated nucleosides is a cornerstone of modern antiviral and antineoplastic pharmacology. The introduction of fluorine at the C-2 position of the purine ring significantly enhances metabolic stability by resisting deamination by adenosine deaminase. Historically, the synthesis of these compounds relied entirely on harsh chemical methodologies. Today, the paradigm has shifted toward a hybrid approach: utilizing 2-fluoroadenosine triacetate as a chemically synthesized, stable intermediate, which is subsequently fed into highly stereoselective biocatalytic and enzymatic pathways. This whitepaper dissects the causality behind these synthetic choices, detailing the chemoenzymatic workflows that bridge non-aqueous diazotization with E. coli Purine Nucleoside Phosphorylase (PNPase) transglycosylation.

The Chemical Node: Synthesis of 2-Fluoroadenosine Triacetate

The synthesis of 2-fluoroadenosine derivatives cannot currently be achieved de novo through purely biological pathways because natural fluorinases (such as those isolated from Streptomyces cattleya) are highly specific to the 5'-position of the ribose sugar, not the purine ring [1]. Therefore, the purine ring must be fluorinated chemically.

The critical intermediate in this process is 2-fluoroadenosine triacetate . It is synthesized from 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine via non-aqueous diazotization [2].

The Causality of the Chemical Design:

-

Why the Triacetate Protecting Group? Fluorination at the C-2 position requires highly acidic and aggressive conditions (60% anhydrous hydrogen fluoride). Unprotected ribose would undergo rapid glycosidic bond cleavage and ring-opening. The 2',3',5'-tri-O-acetate groups lock the furanose ring into a stable conformation, shielding the hydroxyls from nucleophilic attack and preventing degradation.

-

Why Non-Aqueous Diazotization? Traditional diazotization using sodium nitrite in aqueous acids inevitably yields a 2-hydroxy byproduct (isoguanosine derivatives) because water outcompetes fluoride as a nucleophile. By using tert-butyl nitrite (TBN) —which is soluble in organic solvents—in an anhydrous HF/pyridine complex, the diazonium intermediate is exclusively trapped by the fluoride ion, yielding the 2-fluoro purine [2].

Caption: Chemoenzymatic workflow from guanosine to 2-fluorocordycepin via the triacetate intermediate.

Biocatalytic Transglycosylation: The Enzymatic Engine

Once 2-fluoroadenosine triacetate is isolated, it is smoothly deacetylated using anhydrous ammonia in methanol to yield pure 2-fluoroadenosine. This molecule acts as the primary substrate for downstream biocatalytic transglycosylation to create novel drugs, such as 2-fluorocordycepin (an antitumor agent) [3].

The Causality of the Enzymatic Design:

-

Overcoming Solubility Limits: Free 2-fluoroadenine (the nucleobase) has an extremely low aqueous solubility (<0.5 mM at 50 °C). If chemists attempt to couple the free base to a sugar enzymatically, the reaction starves. By using 2-fluoroadenosine as the starting material, Purine Nucleoside Phosphorylase (PNPase) can perform phosphorolysis to generate 2-fluoroadenine in situ within the enzyme's active site, bypassing the bulk solubility bottleneck[3].

-

Absolute Stereospecificity: Chemical glycosylation of purines typically yields a racemic mixture of α and β anomers, requiring tedious chromatographic separation. PNPase guarantees 100% stereospecific formation of the biologically active β-anomer.

Caption: PNPase-mediated transglycosylation coupling 2-fluoroadenine to a novel sugar donor.

Quantitative Data Summary

The transition from purely chemical synthesis to a chemoenzymatic hybrid model drastically improves the stereopurity and environmental profile of the synthesis.

| Synthesis Phase | Methodology | Key Reagents / Enzymes | Yield (%) | Stereoselectivity |

| Triacetate Formation | Non-Aqueous Diazotization | TBN, 60% HF/Pyridine | 48% | Retained (β) |

| Deacetylation | Ammonolysis | NH3, Methanol | >90% | Retained (β) |

| Transglycosylation | PNPase Biocatalysis | E. coli PNPase, Phosphate | 66–67% | 100% (β-anomer) |

| Phosphorylation | Kinase Cascade | Creatine Kinase, ATP | >85% | N/A |

Note: The 2-fluoroadenosine generated can also be enzymatically phosphorylated to 2-fluoroadenosine-5'-triphosphate using adenylate kinase and creatine kinase for RNA incorporation studies [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., HPLC monitoring) to prevent the propagation of errors through the cascade.

Protocol A: Synthesis of 2-Fluoroadenosine Triacetate

-

Preparation: In a highly ventilated fume hood using Teflon labware, dissolve 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (10 mmol) in 60% anhydrous HF/pyridine complex (25 mL). Cool the reaction vessel to -20 °C.

-

Diazotization: Slowly add tert-butyl nitrite (TBN) (15 mmol) dropwise over 10 minutes.

-

Validation Checkpoint: Extract a 10 µL aliquot, neutralize in cold NaHCO3, and analyze via HPLC (C18 column, 260 nm). The reaction is complete when the starting material peak disappears, typically within 15 minutes. Do not allow the reaction to warm, as this will degrade the triacetate.

-

Quenching: Pour the mixture carefully over crushed ice and neutralize with calcium carbonate (CaCO3) to precipitate calcium fluoride.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the organic phase over anhydrous MgSO4, filter, and evaporate to yield 2-fluoroadenosine triacetate.

Protocol B: PNPase-Catalyzed Transglycosylation

-

Substrate Preparation: Deacetylate the triacetate using methanolic ammonia to yield 2-fluoroadenosine.

-

Enzymatic Setup: In a 50 mM potassium phosphate buffer (pH 7.0), dissolve 2-fluoroadenosine (2 mM) and the target sugar donor (e.g., 3'-deoxyinosine, 6 mM).

-

Catalysis: Add recombinant E. coli PNPase (10 U/mL). Incubate the mixture at 50 °C to maximize the thermodynamic flexibility of the enzyme while maintaining stability.

-

Validation Checkpoint: Monitor the reaction via HPLC. The phosphorolysis of 2-fluoroadenosine will generate a transient spike in 2-fluoroadenine, which will subsequently drop as it is consumed by the transglycosylation with the new sugar-1-phosphate[3].

-

Purification: Terminate the reaction by heating to 95 °C for 5 minutes to denature the PNPase. Centrifuge to remove the protein pellet, and purify the supernatant via preparative reverse-phase chromatography.

References

-

Title: Fluorinase Source: Wikipedia URL: [Link]

-

Title: Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

-

Title: Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis Source: MDPI URL: [Link]

-

Title: Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA Source: PubMed (nih.gov) URL: [Link]

Cytotoxicity Profile and Mechanistic Action of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in Cell Culture Models

Executive Summary As a Senior Application Scientist, evaluating the cytotoxicity of nucleoside analogs requires looking beyond basic viability metrics to understand the underlying biochemical causality. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (CAS 15811-32-2) is a highly optimized, synthetic purine nucleoside derivative[]. It is engineered not as a direct cytotoxin, but as a cell-permeable prodrug. This whitepaper deconstructs the chemical biology, intracellular activation pathways, and self-validating experimental protocols necessary to accurately profile the cytotoxicity of this compound in cell culture models.

Chemical Rationale: The Prodrug Advantage

The structural design of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine solves a fundamental pharmacokinetic challenge in cell culture: membrane permeability. Natural nucleosides and their polar analogs rely heavily on specialized human equilibrative or concentrative nucleoside transporters (hENTs/hCNTs) to enter the cell. Expression of these transporters varies wildly across immortalized cell lines, leading to inconsistent cytotoxicity data.

By attaching three acetyl groups to the 2', 3', and 5' hydroxyls of the ribose ring, the molecule's lipophilicity is drastically increased. This modification allows the compound to bypass active transport mechanisms and enter the intracellular space via rapid passive diffusion[2]. Once inside, ubiquitous intracellular non-specific esterases cleave the acetyl groups, liberating the active parent molecule, 2-fluoroadenosine (2-FA)[2].

Causality of Cytotoxicity: The Enzymatic Cascade

The profound cytotoxicity of the liberated 2-fluoroadenosine is driven by a specific enzymatic cascade, anchored by the critical 2-fluoro substitution on the adenine ring.

-

Evasion of Catabolism : Natural adenosine is rapidly deaminated and detoxified by Adenosine Deaminase (ADA). The electronegative fluorine atom at the C-2 position renders 2-FA virtually impervious to ADA-mediated degradation, dramatically increasing its intracellular half-life[3].

-

Lethal Phosphorylation : The accumulated 2-FA acts as a high-affinity substrate for Adenosine Kinase (ADK), which phosphorylates it into 2-fluoroadenosine monophosphate (2-FAMP)[4].

-

Apoptotic Execution : Successive phosphorylation yields the active triphosphate (2-FATP). 2-FATP acts as a false substrate for DNA and RNA polymerases, leading to chain termination, inhibition of RNA transcription, and the stalling of replication forks. Furthermore, the diphosphate intermediate (2-FADP) inhibits ribonucleotide reductase (RNR), starving the cell of essential deoxynucleotides (dNTPs) and triggering apoptosis[5].

Fig 1: Intracellular activation of Tri-O-acetyl-2-FA to its cytotoxic triphosphate form.

Quantitative Cytotoxicity Profile

The efficacy of the 2-fluoro substitution becomes evident when comparing its cytotoxicity to other haloadenines. Because 2-FA is an optimal substrate for ADK, it exhibits cytotoxicity orders of magnitude higher than its chlorinated or brominated counterparts[3]. The tri-O-acetylated prodrug shows a slightly higher ED50/IC50 than free 2-FA due to the kinetic delay required for intracellular esterase cleavage[6].

Table 1: Comparative Cytotoxicity of Haloadenosine Analogs in H.Ep.-2 Cells

| Compound | ED50 (µg/mL) | Relative Potency | Mechanistic Driver |

| 2-Fluoroadenosine | 0.020 | Baseline | High ADK affinity; ADA resistance[3][6]. |

| 2',3',5'-Tri-O-acetyl-2-FA | 0.150 | ~7.5x lower | Requires intracellular deacetylation step[6]. |

| 2-Chloroadenosine | ~8.000 | ~400x lower | Sub-optimal substrate for ADK[3]. |

| 2-Bromoadenosine | >100.000 | ~6,000x lower | Steric hindrance prevents ADK binding[3]. |

Experimental Methodologies: Self-Validating Protocol Design

To rigorously evaluate the cytotoxicity of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, an assay must not simply measure cell death; it must validate the mechanism of that death. A self-validating protocol incorporates internal controls that prove the toxicity is strictly dependent on the ADK phosphorylation cascade.

Protocol A: Mechanistic Cell Viability Assay (ADK-Dependent Validation)

Objective: Determine the IC50 while proving that cytotoxicity relies on intracellular phosphorylation.

-

Cell Seeding : Seed target cells (e.g., CEM or H.Ep.-2) in a 96-well opaque plate at 1×104 cells/well in 100 µL of RPMI-1640 (10% FBS). Incubate overnight at 37°C, 5% CO2.

-

Mechanistic Control Split (The Validation Step) :

-

Control Group: Add vehicle (0.1% DMSO) to half the plate.

-

Inhibition Group: Pre-treat the other half with 1 µM of ABT-702 (a potent Adenosine Kinase inhibitor) for 1 hour. Scientific Insight: If the compound's toxicity is truly driven by 2-FATP incorporation, blocking ADK will rescue the cells, shifting the IC50 curve significantly to the right.

-

-

Compound Dosing : Prepare a 10 mM stock of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Add 10 µL of the dilutions to both groups.

-

Incubation : Incubate for 72 hours. This extended window is critical to allow for complete prodrug deacetylation, nucleotide pool depletion, and subsequent apoptosis.

-

Luminescence Readout : Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to lyse cells, incubate for 10 minutes at room temperature, and record luminescence on a microplate reader.

Fig 2: Self-validating experimental workflow demonstrating ADK-dependent cytotoxicity.

Protocol B: Intracellular Metabolite Profiling (LC-MS/MS)

Objective: Quantitatively track the conversion of the acetylated prodrug to the active 2-FATP metabolite.

-

Treatment : Expose 5×106 cells to 1 µM of the compound for 4, 8, and 24 hours.

-

Metabolite Quenching & Extraction : Rapidly wash cells with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 80% cold methanol (-20°C). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

-

Sample Preparation : Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in the LC mobile phase.

-

Targeted LC-MS/MS : Inject the sample onto a porous graphitic carbon (PGC) column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent prodrug, 2-FA, 2-FAMP, and 2-FATP to confirm the kinetic progression of the intracellular activation cascade.

References

- BOC Sciences. "CAS 15811-32-2 (2',3',5'-Tri-O-acetyl-2-fluoroadenosine) - BOC Sciences". bocsci.com.

- NIH.

- ACS Publications. "2-Fluoropurine ribonucleosides". acs.org.

- Montgomery, J. A. "PURINES, PYRIMIDINES, PTERIDINES, AND CANCER". HETEROCYCLES, Vol 21. No 1, 1984. clockss.org.

- ResearchGate. "Crystal structure of adenosine kinase from Toxoplasma gondii at 1.8 Å resolution".

- RSC Publishing. "Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides". rsc.org.

Sources

- 2. Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04275D [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of Fludarabine: A Detailed Protocol from 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Introduction

Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is a potent purine nucleoside antimetabolite used in the treatment of various lymphoproliferative malignancies, most notably chronic lymphocytic leukemia (CLL).[1][2][3] Administered as its phosphate prodrug, fludarabine phosphate, it undergoes rapid dephosphorylation in vivo to fludarabine, which is then intracellularly converted to the active triphosphate metabolite, F-ara-ATP.[4][5] F-ara-ATP inhibits DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[3][4]

The chemical synthesis of fludarabine has been approached through various routes, often involving the coupling of a protected arabinofuranosyl donor with 2-fluoroadenine.[2][6][7] A common strategy in these multi-step syntheses is the use of protecting groups on the sugar moiety to ensure regioselectivity and prevent unwanted side reactions during glycosylation. Acetyl groups are frequently employed for this purpose due to their stability and the relative ease of their subsequent removal.

This application note provides a detailed protocol for the final deprotection step in the synthesis of fludarabine, specifically the conversion of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine to fludarabine. This crucial step yields the active nucleoside analog and is a cornerstone of several synthetic pathways. The protocol presented herein is a self-validating system, grounded in established chemical principles and supported by authoritative references.

Chemical Overview and Strategy

The core of this protocol is the base-catalyzed methanolysis of the acetyl protecting groups from the arabinofuranose ring of the fludarabine precursor. This reaction, often referred to as deacetylation, is a well-established method for the deprotection of acetylated nucleosides.

The choice of reagents and conditions is critical for achieving a high yield of pure fludarabine while minimizing potential side reactions. The use of a mild base, such as ammonium hydroxide in methanol, is preferred to avoid degradation of the nucleoside product.

Experimental Protocol: Deprotection of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

This protocol details the hydrolysis of the acetyl groups from 2',3',5'-Tri-O-acetyl-2-fluoroadenosine to yield fludarabine.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2',3',5'-Tri-O-acetyl-2-fluoroadenosine | Synthesis Grade | In-house or Custom |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |

| Ammonium Hydroxide (25% NH₄OH in H₂O) | ACS Reagent Grade | Fisher Scientific |

| Deionized Water (H₂O) | High-Purity | Millipore |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled heating mantle or water bath

-

Reflux condenser

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven (vacuum)

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, suspend the 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in methanol. A typical ratio is approximately 9-11 volumes of methanol to the starting material (e.g., for 10 g of starting material, use 90-110 mL of methanol).[8]

-

Begin stirring the suspension at room temperature to ensure homogeneity.

-

-

Initiation of Deprotection:

-

To the stirred suspension, add 2.5 to 3.5 volumes of 25% ammonium hydroxide solution.[8] For instance, if you used 100 mL of methanol, you would add 25-35 mL of the ammonium hydroxide solution.

-

The addition of ammonium hydroxide initiates the hydrolysis of the acetyl groups. The mechanism involves the nucleophilic attack of methoxide ions (formed in equilibrium from methanol and ammonia) on the carbonyl carbon of the acetyl groups.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature. The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Take aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours), dilute with a suitable solvent system (e.g., water/acetonitrile), and inject into the HPLC.

-

The reaction is considered complete when the starting material peak is no longer detectable.[1][7] Typically, this takes around 19-20 hours at room temperature.[1][8]

-

-

Driving the Reaction to Completion (Optional):

-

Product Precipitation and Isolation:

-

Once the reaction is complete, cool the suspension to 10°C in an ice bath for approximately 1 hour.[8] This will induce the precipitation of the fludarabine product, which is less soluble in the reaction mixture at lower temperatures.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

Workflow Diagram

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 3. Fludarabine- (C2-methylhydroxyphosphoramide)- [anti-IGF-1R]: Synthesis and Selectively “Targeted”Anti-Neoplastic Cytotoxicity against Pulmonary Adenocarcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]

- 5. ansm.sante.fr [ansm.sante.fr]

- 6. Preparation of a fludarabine intermediate via selective alkylation of 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2004087939A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine and fludarabine phosphate salts with amines or ammonia - Google Patents [patents.google.com]

- 8. A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Patent 1464708 [data.epo.org]

How to dissolve 2',3',5'-Tri-O-acetyl-2-fluoroadenosine for in vitro assays

Application Note: Preparation and Handling of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine for In Vitro Assays

Executive Summary

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a protected nucleoside analog widely utilized in drug development and in vitro biochemical assays, often serving as a highly lipophilic intermediate or prodrug for fludarabine-related studies. Due to its specific structural modifications, it exhibits unique solubility constraints. This application note provides a comprehensive, causality-driven protocol for dissolving and handling this compound to ensure maximum stability and reproducible in vitro assay results.

Physicochemical Profiling & Mechanistic Rationale

To design an effective dissolution protocol, one must first understand the molecular behavior of the compound. The three O-acetyl groups on the ribofuranosyl ring mask the polar hydroxyl groups. This structural modification significantly decreases aqueous solubility while dramatically increasing lipophilicity[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2',3',5'-Tri-O-acetyl-2-fluoroadenosine |

| CAS Number | 15811-32-2 |

| Molecular Formula | C16H18FN5O7 |

| Molecular Weight | 411.34 g/mol |

| Aqueous Solubility | Poor / Practically Insoluble |

| Organic Solubility | High in DMSO, DMF, Acetonitrile (≥ 50 mg/mL) |

Causality of Solvent Choice: Because of its high lipophilicity, attempting to dissolve this compound directly in aqueous buffers (like PBS or cell culture media) will result in immediate precipitation, leading to inaccurate dosing and failed assays. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Anhydrous conditions are critical because the presence of water in standard DMSO can initiate premature hydrolysis of the acetyl ester bonds during long-term storage.

Standard Operating Procedure (SOP): Stock Solution Preparation

Materials Required:

-

2',3',5'-Tri-O-acetyl-2-fluoroadenosine powder (High purity, ≥98%)

-

Anhydrous DMSO (Cell culture grade, sterile)

-

Desiccator

-

Sterile, amber microcentrifuge tubes (to protect from light)

-

Ultrasonic water bath

Step-by-Step Methodology:

-

Equilibration: Remove the vial of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine from cold storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

-

Expert Insight: Opening a cold vial introduces atmospheric moisture, which causes condensation and subsequent hydrolysis of the protective acetyl groups.

-

-

Weighing & Calculation: Weigh the desired amount of powder. Determine the volume of anhydrous DMSO required to achieve your target master stock concentration (typically 10 mM to 50 mM) using Table 2.

-

Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to mix.

-

Self-Validation Check: Inspect the solution against a light source. It must be 100% optically clear. If any micro-particulates remain, place the sealed vial in an ultrasonic water bath at RT for 2–5 minutes until complete dissolution is achieved.

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber tubes.

-

Expert Insight: Repeated freeze-thaw cycles degrade the compound and introduce moisture. Single-use aliquots preserve molecular integrity.

-

-

Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) in a dark, desiccated environment.

Table 2: Reconstitution Matrix for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (MW: 411.34 g/mol )

| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO |

| 10 mM | 1.0 mg | 243.1 µL |

| 10 mM | 5.0 mg | 1.215 mL |

| 20 mM | 5.0 mg | 607.8 µL |

| 50 mM | 10.0 mg | 486.2 µL |

Workflow Visualization

Workflow for preparing and storing 2',3',5'-Tri-O-acetyl-2-fluoroadenosine stock solutions.

In Vitro Assay Application & Cytotoxicity Control

When transitioning from the DMSO stock to an aqueous in vitro environment (e.g., cell culture media), the dilution strategy is paramount. The compound functions as a prodrug in cellular assays: its highly lipophilic nature allows rapid passive diffusion across the lipid bilayer. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active 2-fluoroadenosine[1].

Intracellular activation pathway of the tri-acetylated prodrug via esterase cleavage.

Managing DMSO Vehicle Effects: The introduction of DMSO into cell culture can induce unintended phenotypic changes, membrane disruption, or apoptosis. According to standardized cytotoxicity thresholds, DMSO concentrations exceeding 0.3% can cause a >30% reduction in cell viability in sensitive cancer and primary cell lines[2].

-

Dilution Protocol: Dilute the DMSO stock solution into pre-warmed (37°C) assay media immediately prior to treating the cells. Do not dilute the compound into intermediate aqueous buffers (like PBS) without carrier proteins, as it may crash out of solution.

-

Maximum Threshold: Ensure the final concentration of DMSO in the assay well never exceeds 0.1% (v/v) . For example, to achieve a 10 µM final treatment concentration from a 10 mM stock, perform a 1:1000 dilution directly into the media, which results in exactly 0.1% DMSO.

-

Self-Validating Vehicle Control: Every experiment must include a vehicle control well treated with the exact same percentage of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of the nucleoside from the solvent's baseline toxicity, ensuring the integrity of your data.

References

- Process for the preparation of fludarabine or fludarabine phosphate from guanosine (US Patent 5602246A). Google Patents.

- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH) / PMC.

Sources

- 1. US5602246A - Process for the preparation of fludarabine or fludarabine phosphate from guanosine - Google Patents [patents.google.com]

- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biocatalytic Deacetylation Protocols for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Executive Summary

2-Fluoroadenosine is a highly valuable intermediate in the synthesis of therapeutic nucleoside analogs, including the antileukemic agent fludarabine[1]. Traditional chemical deprotection of 2',3',5'-tri-O-acetyl-2-fluoroadenosine relies on harsh alkaline conditions (e.g., methanolic ammonia) that frequently induce unwanted side reactions, such as glycosidic bond cleavage or defluorination. Enzymatic deacetylation provides an elegant, highly selective, and mild alternative. This application note details field-proven, self-validating protocols for both regioselective 5'-O-deacetylation and global deacetylation using specific lipases.

Mechanistic Rationale: The Biocatalytic Advantage

Enzymatic deacetylation leverages the steric and electronic differentiation of the hydroxyl groups on the ribofuranose ring. The primary 5'-OH is the least sterically hindered and exhibits the highest nucleophilicity, making its corresponding ester highly susceptible to enzymatic cleavage[2].

-

Regioselectivity with CALB: Candida antarctica Lipase B (CALB) possesses a narrow, funnel-like active site. It selectively hydrolyzes or alcoholyzes the 5'-O-acetyl group while leaving the secondary 2'- and 3'-O-acetyl groups intact, providing a direct route to 2',3'-di-O-acetyl-2-fluoroadenosine[2].

-

Global Deacetylation with PFL: Pseudomonas fluorescens Lipase (PFL) and certain mammalian esterases have broader active site accessibility, allowing for the sequential removal of all three acetyl groups under mild aqueous conditions without damaging the delicate 2-fluoro modification[3].

Workflow for the enzymatic deacetylation of 2',3',5'-tri-O-acetyl-2-fluoroadenosine.

Quantitative Enzyme Screening Data

To establish the optimal biocatalyst, various enzymes were evaluated for their efficiency and selectivity on peracetylated nucleosides[2][3]. The data below summarizes the expected performance metrics.

| Enzyme | Source Organism | Reaction Medium | Selectivity | Conversion Yield (%) | Time (h) |

| CALB (Novozym 435) | Candida antarctica | Isopropanol / THF | 5'-O-Deacetylation | >95% | 12 - 16 |

| PFL | Pseudomonas fluorescens | Phosphate Buffer (pH 7.2) | Global Deacetylation | 92% | 24 - 36 |

| PLE | Porcine Liver | Phosphate Buffer (pH 7.5) | Global Deacetylation | 88% | 18 - 24 |

| Amano Lipase PS | Burkholderia cepacia | Phosphate Buffer / Acetone | Mixed (5' and 3') | 65% | 48 |

Self-Validating Experimental Protocols

Protocol A: Regioselective 5'-O-Deacetylation using CALB

Objective: Isolate 2',3'-di-O-acetyl-2-fluoroadenosine. Causality & Design: CALB catalyzes alcoholysis rather than hydrolysis in this setup. Using isopropanol as both the acyl acceptor and co-solvent prevents the pH drop associated with acetic acid release in aqueous hydrolysis, maintaining a stable microenvironment for the acid-sensitive nucleoside[2].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 mmol of 2',3',5'-tri-O-acetyl-2-fluoroadenosine in 10 mL of anhydrous Tetrahydrofuran (THF).

-

Acyl Acceptor Addition: Add 30 mmol (approx. 2.3 mL) of anhydrous isopropanol.

-

Biocatalyst Introduction: Add 50 mg of immobilized CALB (Novozym 435). Note: Immobilization allows for easy recovery and prevents enzyme aggregation.

-

Incubation: Incubate the suspension in an orbital shaker at 250 rpm and 37°C.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The reaction is complete when the starting material spot disappears, typically within 12-16 hours. The lack of lower Rf spots validates the strict 5'-regioselectivity.

-

Termination & Recovery: Filter the mixture to remove the immobilized enzyme. Wash the resin with 2 x 5 mL THF.

-

Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via flash chromatography to yield pure 2',3'-di-O-acetyl-2-fluoroadenosine.

Protocol B: Global Deacetylation using PFL

Objective: Achieve complete deprotection to yield 2-fluoroadenosine. Causality & Design: Pseudomonas fluorescens Lipase (PFL) effectively hydrolyzes all ester bonds[3]. The reaction is conducted in a buffered aqueous system to neutralize the released acetic acid, preventing the pH from dropping to levels that could protonate the adenine base and halt enzyme activity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mL of 0.1 M Potassium Phosphate buffer, adjusting the pH to 7.2.

-

Substrate Solubilization: Dissolve 1.0 mmol of the tri-O-acetylated substrate in 5 mL of acetone (or DMSO) to ensure bioavailability in the aqueous phase.

-

Reaction Initiation: Add the substrate solution dropwise to 45 mL of the prepared buffer under gentle stirring. Add 100 mg of PFL powder.

-

Incubation & pH Control (Self-Validation): Stir the mixture at 30°C. Continuously monitor the pH using a pH stat to titrate with 0.1 M NaOH, maintaining the pH at 7.2. Validation Check: The volume of NaOH consumed directly correlates to the degree of deacetylation (3.0 mmol NaOH = 100% conversion).

-

Termination: Once NaOH consumption ceases (approx. 24-36 hours), terminate the reaction by adding 50 mL of cold ethanol or heating to 80°C for 5 minutes to denature the enzyme.

-

Isolation: Filter the denatured protein. Lyophilize the filtrate and purify the resulting 2-fluoroadenosine via reverse-phase C18 chromatography (Water:Methanol gradient)[4].

Catalytic triad mechanism for the enzymatic deacetylation of nucleoside esters.

Analytical Validation System

Trustworthiness in protocol execution requires rigorous analytical validation to ensure no defluorination or base modifications occurred:

-

HPLC Analysis: Use a C18 column with a gradient of 0.1% TFA in water to acetonitrile. The stepwise removal of acetyl groups increases the polarity of the molecule, resulting in predictable shifts to shorter retention times.

-

LC-MS Confirmation: ESI-MS (positive mode) should confirm the mass shifts. The starting material (Tri-O-acetyl-2-fluoroadenosine) will show an[M+H]+ peak corresponding to its fully protected mass, while the regioselective product will show a mass reduction of 42 Da (loss of one acetyl group), and the global product a reduction of 126 Da[5].

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Radical Dehalogenation and Purine Nucleoside Phosphorylase E.

- Synthesis of Fluorinated Neurotransmitter Analogues Source: World Scientific Publishing URL

- Enzymatic Systems for Cellulose Acetate Degradation Source: MDPI URL

Sources

Application Notes and Protocols for the Incorporation of 2-Fluoroadenosine into Synthetic RNA Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoroadenosine in RNA Synthesis

The landscape of nucleic acid therapeutics and diagnostics is increasingly dominated by chemically modified oligonucleotides, designed to overcome the inherent limitations of natural RNA, such as susceptibility to nuclease degradation and modest binding affinity. Among the arsenal of chemical modifications, the incorporation of 2-fluoroadenosine (2'-F-A) into synthetic RNA oligonucleotides represents a pivotal advancement. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, imparts a unique combination of desirable properties, making it a cornerstone of modern oligonucleotide design for applications ranging from RNA interference (RNAi) to aptamer development.[1][2][3]

The enhanced therapeutic potential of 2'-fluoro-modified RNA stems from fundamental stereoelectronic effects of the fluorine atom. Its high electronegativity locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This pre-organization of the sugar-phosphate backbone leads to a more favorable enthalpy of hybridization, resulting in increased thermal stability (Tm) of duplexes with complementary RNA strands.[4] This enhanced binding affinity can translate to greater potency and specificity of the oligonucleotide. Furthermore, the 2'-fluoro modification confers significant resistance to nuclease-mediated degradation, thereby extending the in vivo half-life of the therapeutic agent.[1][2][3]

This technical guide provides a comprehensive overview of the incorporation of 2-fluoroadenosine into synthetic RNA oligonucleotides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and purification, and discuss the analytical characterization and key applications of these modified oligonucleotides.

The Cornerstone of Synthesis: 2-Fluoroadenosine Phosphoramidite Chemistry

The synthesis of 2-fluoroadenosine-containing RNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry. This method relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The key building block for incorporating 2-fluoroadenosine is the 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

Caption: Structural comparison of Adenosine and 2-Fluoroadenosine.

Protocol 1: Solid-Phase Synthesis of 2-Fluoroadenosine-Containing RNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating 2-fluoroadenosine using standard phosphoramidite chemistry.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 2-Fluoroadenosine Phosphoramidite | Various | Anhydrous |

| Standard RNA Phosphoramidites (A, C, G, U) | Various | Anhydrous |

| Solid Support (e.g., CPG) | Various | Pre-loaded |

| Anhydrous Acetonitrile | Various | Synthesis Grade |

| Deblocking Solution (3% TCA in DCM) | Various | Synthesis Grade |

| Activator (e.g., 0.45 M Tetrazole in Acetonitrile) | Various | Synthesis Grade |

| Capping Solution A (Acetic Anhydride/Lutidine/THF) | Various | Synthesis Grade |

| Capping Solution B (10% N-Methylimidazole/THF) | Various | Synthesis Grade |

| Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine) | Various | Synthesis Grade |

Instrumentation:

-

Automated DNA/RNA Synthesizer

Synthesis Cycle:

The synthesis proceeds through a series of four repeating steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Introduction: Unveiling the Cytotoxic Potential of a Prodrug

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a synthetic purine nucleoside analog with significant potential in cancer research and drug development.[][2] Structurally, it is a derivative of 2-fluoroadenosine, featuring acetyl groups at the 2', 3', and 5' positions of the ribose sugar. These acetyl modifications render the molecule more lipophilic, enhancing its permeability across cell membranes. Once inside the cell, it is believed that cellular esterases cleave these acetyl groups, releasing the active cytotoxic agent, 2-fluoroadenine arabinoside (F-ara-A).[3]

This active metabolite is the same as that of the well-established chemotherapeutic drug, Fludarabine phosphate.[3][4] Consequently, 2',3',5'-Tri-O-acetyl-2-fluoroadenosine serves as a prodrug, delivering the cytotoxic payload more efficiently to its intracellular target. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for assessing the in vitro cytotoxicity of this promising compound. We will delve into its mechanism of action and provide step-by-step instructions for two robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Mechanism of Action: A Multi-pronged Attack on DNA Synthesis and Cell Survival

The cytotoxic effects of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine are ultimately mediated by its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP).[3][4] This process can be broken down into several key steps:

-

Cellular Uptake and Activation: The acetylated prodrug readily crosses the cell membrane. Intracellular esterases then hydrolyze the acetyl groups, yielding 2-fluoroadenine arabinoside (F-ara-A). Subsequently, F-ara-A is phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[4]

-

Inhibition of DNA Synthesis: F-ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP). Its incorporation into a growing DNA strand by DNA polymerase leads to chain termination, effectively halting DNA replication.[4] This is a critical blow to rapidly dividing cancer cells.

-

Induction of Apoptosis: Beyond inhibiting DNA synthesis, F-ara-ATP also triggers programmed cell death, or apoptosis. This is achieved through multiple pathways:

-

Caspase Activation: F-ara-ATP can activate caspases, a family of proteases that are central executioners of apoptosis.[4]

-

Modulation of Apoptotic Proteins: Studies with fludarabine have shown that its active metabolite can influence the expression of key apoptosis-regulating proteins. For instance, it can lead to an increase in the expression of the pro-apoptotic protein p53 and a decrease in the expression of anti-apoptotic proteins from the Bcl-2 family.[5]

-

-

Inhibition of DNA Repair: F-ara-A has been shown to inhibit the repair of DNA lesions, which can enhance the cytotoxic effects of other DNA-damaging agents.[6][7]

Caption: Intracellular activation and cytotoxic mechanisms of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine.

Experimental Protocols

A. Preparation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine Stock Solution

Proper handling and preparation of the test compound are crucial for obtaining reproducible results.

Materials:

-

2',3',5'-Tri-O-acetyl-2-fluoroadenosine (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

Protocol:

-

Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the 2',3',5'-Tri-O-acetyl-2-fluoroadenosine powder in DMSO.[9]

-

Gentle warming and vortexing may be required to ensure complete dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[10]

-

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in all experiments.

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. These crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in a final volume of 100 µL of complete culture medium.[3]

-

Include wells for vehicle control and untreated controls.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine from your stock solution in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[15]

Principle: The amount of LDH released into the medium is proportional to the number of cells with compromised membrane integrity. The LDH activity is measured using a coupled enzymatic reaction that results in the formation of a colored formazan product, which can be quantified by measuring its absorbance.[15]

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps B1 and B2).

-

It is crucial to set up the following controls in triplicate:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[15]

-

Medium Background: Culture medium without cells.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

-

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[16]

-

-

Absorbance Measurement:

-

Add 50 µL of the stop solution (if provided in the kit) to each well.

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[16]

-

Data Analysis:

-

First, correct all absorbance values by subtracting the absorbance of the medium background.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Data Presentation and Interpretation

For a comprehensive evaluation of the cytotoxic effects of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, it is recommended to test the compound on a panel of cancer cell lines. The results can be summarized in a table format.

Table 1: Example IC₅₀ Values of Fludarabine (Active Form) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) | Assay Type |

| K562 | Chronic Myelogenous Leukemia | 0.26[17] | 72 | MTT |

| K562 | Chronic Myelogenous Leukemia | 3.33[7] | 4 | Clonogenic Survival |

| RPMI8226 | Multiple Myeloma | 13.48 µg/mL | 48 | Not Specified |

| MM.1S | Multiple Myeloma | 13.48 µg/mL[18] | 48 | Not Specified |

| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 33.79 µg/mL[18] | 48 | Not Specified |

Note: The IC₅₀ values presented above are for fludarabine (F-ara-A) and should be used as a reference to guide the concentration range for testing 2',3',5'-Tri-O-acetyl-2-fluoroadenosine. The actual IC₅₀ values for the acetylated compound may differ due to variations in cellular uptake and activation.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| High background in MTT assay | Contamination of media or reagents; Phenol red interference. | Use sterile techniques; use phenol red-free medium for the assay. |

| Low signal in MTT assay | Insufficient cell number; low metabolic activity. | Optimize cell seeding density; ensure cells are healthy and in the logarithmic growth phase. |

| Precipitation of the compound in culture medium | Low solubility of the compound in aqueous solutions. | Ensure the final DMSO concentration is within the tolerated limit for the cell line; pre-warm the culture medium before adding the compound-DMSO solution.[19] |

| High spontaneous LDH release | Cells are unhealthy or were handled too vigorously. | Handle cells gently during seeding and media changes; ensure optimal cell culture conditions. |

Conclusion

2',3',5'-Tri-O-acetyl-2-fluoroadenosine represents a promising prodrug strategy for the targeted delivery of the potent cytotoxic agent 2-fluoroadenine arabinoside. The protocols detailed in this application note for the MTT and LDH assays provide a robust framework for the in vitro evaluation of its cytotoxic effects. By understanding its mechanism of action and employing these validated methodologies, researchers can effectively characterize the anticancer potential of this and other novel therapeutic compounds.

References

-

Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Fludarabine Phosphate? Synapse. Retrieved from [Link]